5-Bromo-2,3-dihydro-1H-inden-1-one Oxime
Description
5-Bromo-2,3-dihydro-1H-inden-1-one oxime (CAS: 185122-63-8) is a brominated indanone derivative functionalized with an oxime (-NOH) group at the 1-position. Its molecular formula is C₉H₈BrNO (MW: 226.07 g/mol) . Structurally, it consists of a bicyclic indenone core with a bromine atom at the 5-position and an oxime moiety replacing the ketone oxygen. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing spirocyclic inhibitors and cross-coupling reactions under nickel or photoredox catalysis .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
N-(5-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2 |
InChI Key |
FKVWLYRRDKFLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NO)C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 5-bromo-2,3-dihydro-1H-inden-1-one oxime with structurally related compounds, focusing on substituents, reactivity, and applications:
Key Comparative Insights
Electronic and Steric Effects
- Bromine vs. Chlorine Substitution : Bromine’s larger atomic radius and polarizability enhance reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorine (e.g., 5-chloro analogues yield 75–93% in couplings vs. bromo’s higher efficiency) .
- Oxime Functionalization : The oxime group in the target compound introduces hydrogen-bonding capability absent in ketone analogues, critical for enzyme inhibition (e.g., LSD1 selectivity over MAO-A/B) .
Physicochemical Properties
- Lipophilicity: Difluoro-substituted derivatives (e.g., 5-bromo-2,2-difluoro-indanone) exhibit increased lipophilicity (logP ~2.5 vs. 1.8 for the oxime), impacting membrane permeability .
- Solubility: The oxime’s -NOH group improves aqueous solubility compared to non-polar halogenated ketones, advantageous for pharmacokinetics .
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